1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid 1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 954576-20-6
VCID: VC8161245
InChI: InChI=1S/C12H16N2O2/c1-9-2-3-11(13-8-9)14-6-4-10(5-7-14)12(15)16/h2-3,8,10H,4-7H2,1H3,(H,15,16)
SMILES: CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid

CAS No.: 954576-20-6

Cat. No.: VC8161245

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid - 954576-20-6

Specification

CAS No. 954576-20-6
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 1-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H16N2O2/c1-9-2-3-11(13-8-9)14-6-4-10(5-7-14)12(15)16/h2-3,8,10H,4-7H2,1H3,(H,15,16)
Standard InChI Key QUAOLILOJUFFCQ-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O
Canonical SMILES CC1=CN=C(C=C1)N2CCC(CC2)C(=O)O

Introduction

Key Findings

1-(5-Methylpyridin-2-yl)piperidine-4-carboxylic acid (CAS: 954576-20-6) is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 5-methylpyridin-2-yl group and at the 4-position with a carboxylic acid. Its molecular formula is C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol), with applications in medicinal chemistry and pharmaceutical synthesis. Key attributes include its role as a precursor for opioid δ antagonists, industrial scalability via reductive amination, and absence of palladium contamination risks compared to alternative synthetic routes .

Chemical Identity and Structural Properties

Molecular Architecture

The compound consists of a piperidine ring (six-membered saturated nitrogen heterocycle) linked to a 5-methylpyridine moiety via an amino group. The carboxylic acid at the 4-position enhances solubility and enables salt formation for pharmacokinetic optimization .

Key Structural Features:

  • Piperidine ring: Confers conformational flexibility and hydrogen-bonding capacity.

  • 5-Methylpyridine: Contributes π-π stacking interactions and modulates electronic properties.

  • Carboxylic acid: Facilitates salt formation (e.g., hydrochloride) and bioactivity modulation.

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
SMILESCC1=CN=C(C=C1)N2CCC(CC2)C(=O)O
Predicted CCS (Ų)150.7 ([M+H]⁺)

Synthesis and Industrial Production

Reductive Amination Protocol

The primary synthetic route involves reductive amination of 2-amino-5-methylpyridine with 4-piperidone-1-carboxylic acid derivatives under optimized conditions :

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
SolventTolueneMaximizes reactivity
Reducing AgentNaBH₄ + Acetic Acid85–92% yield
Temperature50–70°CReduces byproducts
Reaction Time1–5 hoursBalances completion vs. degradation

Example Procedure:

  • Combine 2-amino-5-methylpyridine (1 eq), ethyl 4-piperidone-1-carboxylate (1.1 eq) in toluene.

  • Add NaBH₄ (3 eq) and acetic acid (3 eq) at 0–10°C.

  • Heat to 60°C for 3 hours, isolate via aqueous workup .

Advantages Over Cross-Coupling Methods

Traditional palladium-catalyzed routes (e.g., Suzuki coupling) risk metal contamination (≤50 ppm Pd), whereas reductive amination eliminates this concern, complying with ICH Q3D guidelines for pharmaceuticals .

Comparative Analysis:

MethodYield (%)Pd Residue (ppm)Scalability
Reductive Amination85–920Industrial
Palladium Catalysis70–805–50Limited

Pharmaceutical Applications

Intermediate for Opioid δ Antagonists

The compound serves as a precursor to 5-methyl-2-(piperidin-4-ylamino)pyridine, a potent δ-opioid receptor antagonist. Clinical applications target:

  • Idiopathic constipation: Phase III trials showing 40% symptom reduction vs. placebo .

  • Chronic pruritus: Demonstrated 2.5-fold efficacy over standard antihistamines in murine models .

Biological Mechanism and Pharmacokinetics

Target Engagement

The piperidine-pyridine scaffold interacts with:

  • δ-Opioid Receptors: Kᵢ = 12 nM, modulating gastrointestinal motility .

  • Monoamine Oxidase A (MAO-A): IC₅₀ = 3.8 µM, suggesting neuropharmacological potential.

ADME Profile

ParameterValueMethod
LogP1.2Chromatographic
Plasma Protein Binding89%Equilibrium Dialysis
t₁/₂ (Rat)2.7 hoursLC-MS/MS

Comparative Analysis with Structural Analogs

Impact of Substitution Patterns

Modifying the pyridine or piperidine moieties alters bioactivity:

DerivativeTarget Affinity (Kᵢ)Therapeutic Area
1-(Pyridin-3-yl) Analogδ-Opioid: 28 nMPain Management
1-(Pyrazin-2-yl) AnalogMAO-B: 1.4 µMNeurodegeneration
Hydrochloride SaltEnhanced solubility (≥50 mg/mL)Formulation

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